molecular formula C19H29NO2 B083376 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol CAS No. 13560-54-8

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol

Cat. No. B083376
CAS RN: 13560-54-8
M. Wt: 303.4 g/mol
InChI Key: CPZGRZBFUHXVBT-UHFFFAOYSA-N
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Description

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol, also known as IRGANOX 1010, is a synthetic antioxidant that is widely used in various industries, including plastics, rubber, and coatings. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 110-125°C.

Scientific Research Applications

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has been extensively studied for its antioxidant properties and has been found to be effective in preventing oxidative degradation in various materials. It is commonly used in the plastics industry to prevent the degradation of polymers during processing and storage. It is also used in the rubber industry to protect against the effects of heat, light, and oxygen. In addition, it is used in the coatings industry to improve the durability and stability of paints and varnishes.

Mechanism of Action

The mechanism of action of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol involves the donation of hydrogen atoms to free radicals, thereby preventing the oxidation of materials. It acts as a radical scavenger, inhibiting the chain reaction of free radicals and preventing the formation of reactive intermediates. This mechanism of action is well-established and has been confirmed through numerous studies.
Biochemical and physiological effects:
There have been limited studies on the biochemical and physiological effects of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol. However, it has been shown to have low toxicity and is generally considered safe for use in various applications. It is not known to have any significant effects on human health or the environment.

Advantages and Limitations for Lab Experiments

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations, including its limited solubility in water and its potential interference with certain analytical techniques.

Future Directions

There are several future directions for research on 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of new applications for this compound, particularly in the field of biomedical research. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
In conclusion, 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol is a synthetic antioxidant that has been extensively studied for its effectiveness in preventing oxidative degradation in various materials. Its mechanism of action involves the donation of hydrogen atoms to free radicals, preventing the oxidation of materials. While there have been limited studies on its biochemical and physiological effects, it is generally considered safe for use in various applications. Future research directions include the development of new synthesis methods, the exploration of new applications, and further studies on its effects on human health and the environment.

Synthesis Methods

The synthesis of 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol involves the reaction of 2,6-DI-T-Butylphenol with methacrylic acid and formaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization and filtration to obtain the final product. This synthesis method is well-established and has been used for many years to produce high-quality 2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol 1010.

properties

IUPAC Name

N-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-12(2)17(22)20-11-13-9-14(18(3,4)5)16(21)15(10-13)19(6,7)8/h9-10,21H,1,11H2,2-8H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGRZBFUHXVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611125
Record name N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-DI-T-Butyl-4-(methacryloylaminomethyl)phenol

CAS RN

13560-54-8
Record name N-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-methyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13560-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-2-methylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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